molecular formula C37H40F2N8O5 B13845628 2-Oxo-posaconazole

2-Oxo-posaconazole

Cat. No.: B13845628
M. Wt: 714.8 g/mol
InChI Key: OTUCIEBNYCSGTC-UZGSICAYSA-N
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Description

2-Oxo-posaconazole is a derivative of posaconazole, a triazole antifungal agent known for its broad-spectrum activity against various pathogenic fungi. Posaconazole itself is a tetrahydrofuran-based compound derived from itraconazole, and it has been widely used in the treatment and prevention of invasive fungal infections, particularly in immunocompromised patients .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-posaconazole involves several steps, starting from the basic structure of posaconazoleCommon reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as spray drying solid dispersion technology are employed to enhance the solubility and bioavailability of the compound .

Chemical Reactions Analysis

Types of Reactions: 2-Oxo-posaconazole undergoes various chemical reactions, including:

    Oxidation: Introduction of the oxo group.

    Reduction: Conversion of oxo groups back to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, enhancing its antifungal properties .

Scientific Research Applications

2-Oxo-posaconazole has a wide range of applications in scientific research:

Mechanism of Action

2-Oxo-posaconazole exerts its antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By binding to the heme cofactor of the enzyme, this compound blocks the demethylation process, leading to the accumulation of toxic sterol intermediates and ultimately causing cell death .

Comparison with Similar Compounds

    Itraconazole: The parent compound from which posaconazole is derived.

    Fluconazole: Another triazole antifungal with a similar mechanism of action.

    Voriconazole: A triazole antifungal with a broader spectrum of activity.

Uniqueness: 2-Oxo-posaconazole stands out due to its enhanced antifungal activity and improved pharmacokinetic properties compared to its parent compound, posaconazole. Its unique structure allows for better binding to the target enzyme, leading to more effective inhibition of fungal growth .

Properties

Molecular Formula

C37H40F2N8O5

Molecular Weight

714.8 g/mol

IUPAC Name

1-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]-4-[4-[1-[(2S,3S)-2-hydroxypentan-3-yl]-5-oxo-1,2,4-triazol-4-yl]phenyl]piperazin-2-one

InChI

InChI=1S/C37H40F2N8O5/c1-3-34(25(2)48)47-36(50)46(24-42-47)30-7-5-28(6-8-30)43-14-15-45(35(49)18-43)29-9-11-31(12-10-29)51-19-26-17-37(52-20-26,21-44-23-40-22-41-44)32-13-4-27(38)16-33(32)39/h4-13,16,22-26,34,48H,3,14-15,17-21H2,1-2H3/t25-,26+,34-,37-/m0/s1

InChI Key

OTUCIEBNYCSGTC-UZGSICAYSA-N

Isomeric SMILES

CC[C@@H]([C@H](C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(C(=O)C3)C4=CC=C(C=C4)OC[C@H]5C[C@](OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F

Canonical SMILES

CCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(C(=O)C3)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F

Origin of Product

United States

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